Para-Hydroxy Regiochemistry: Critical for Estrogen Receptor Alpha Binding Potency Relative to Meta Isomer
In the tetrahydroisoquinoline phenol SERD series, the para-hydroxy substituent on the N-benzyl ring is essential for subnanomolar ERα antagonist potency. The para-phenol forms a conserved hydrogen-bond network with ERα residues Glu353 and Arg394, a geometry that the meta-hydroxy regioisomer (3-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol, CAS 414881-77-9) cannot recapitulate without inducing a steric clash with the helix-11 side chain [1]. In radioligand binding assays using human ERα, the para-OH prototype achieved IC50 values <1 nM, whereas the corresponding meta-OH analog showed >100-fold loss in affinity (class-level inference based on published THIQ phenol SAR) [1]. The co-crystal structure of a close para-phenol analog (PDB 5FQP) confirms the precise H-bond distance of 2.8 Å between the phenolic oxygen and Arg394 guanidinium group [2].
| Evidence Dimension | ERα binding affinity (IC50) and structural compatibility |
|---|---|
| Target Compound Data | IC50 <1 nM (para-OH THIQ phenol class representative) [1] |
| Comparator Or Baseline | Meta-OH regioisomer (3-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol, CAS 414881-77-9): >100-fold reduced affinity [1] |
| Quantified Difference | >100-fold affinity loss upon moving OH from para to meta position |
| Conditions | Human ERα radioligand competition binding assay; X-ray co-crystallography at 1.88 Å resolution |
Why This Matters
Procurement of the para-phenol regioisomer rather than the commercially available meta isomer (CAS 414881-77-9) is mandatory for retaining subnanomolar target engagement in ERα-dependent assays.
- [1] Scott JS, et al. ACS Med Chem Lett. 2016;7(1):94-99. Figures 2-3, Table 2. Full SAR of THIQ phenol regioisomers. doi:10.1021/acsmedchemlett.5b00413. View Source
- [2] PDB 5FQP: Scott JS, et al. Selective estrogen receptor downregulator antagonists: Tetrahydroisoquinoline phenols 1. Deposited 2015. Resolution 1.88 Å. Ligand GQD. View Source
